molecular formula C20H15ClN2OS B11336698 3-chloro-6-methyl-N-(2-methylquinolin-8-yl)-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-(2-methylquinolin-8-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B11336698
M. Wt: 366.9 g/mol
InChI Key: UJQBOEKOFOMAPU-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-N-(2-methylquinolin-8-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-N-(2-methylquinolin-8-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives, quinoline derivatives, and appropriate chlorinating agents. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-methyl-N-(2-methylquinolin-8-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and reaction times to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce different functional groups such as amines or ethers.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-N-(2-methylquinolin-8-yl)-1-benzothiophene-2-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Known for their diverse biological activities.

    Quinoline derivatives: Often studied for their medicinal properties.

Uniqueness

What sets 3-chloro-6-methyl-N-(2-methylquinolin-8-yl)-1-benzothiophene-2-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H15ClN2OS

Molecular Weight

366.9 g/mol

IUPAC Name

3-chloro-6-methyl-N-(2-methylquinolin-8-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H15ClN2OS/c1-11-6-9-14-16(10-11)25-19(17(14)21)20(24)23-15-5-3-4-13-8-7-12(2)22-18(13)15/h3-10H,1-2H3,(H,23,24)

InChI Key

UJQBOEKOFOMAPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC4=C3N=C(C=C4)C)Cl

Origin of Product

United States

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